2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate
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Overview
Description
2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a benzisothiazole moiety, a nitrobenzoate ester, and a chloroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3-methyl-4-nitrobenzoate typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable chlorinating agent, such as thionyl chloride, under reflux conditions.
Nitration of Benzoic Acid: The nitration of methyl benzoate can be performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield methyl 3-nitrobenzoate.
Coupling Reaction: The final step involves the coupling of the benzisothiazole derivative with the nitrobenzoate ester in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and benzisothiazole moieties.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like DMF.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups at the chloro position.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The benzisothiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for biochemical studies.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3-methyl-4-nitrobenzoate involves its interaction with biological targets, such as enzymes or receptors. The benzisothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl benzoate
- 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 4-nitrobenzoate
Uniqueness
The presence of the 3-methyl group on the nitrobenzoate ester distinguishes this compound from its analogs, potentially altering its reactivity and biological activity. This unique substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H18ClN3O6S |
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Molecular Weight |
499.9 g/mol |
IUPAC Name |
2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C23H18ClN3O6S/c1-15-14-16(10-11-19(15)27(29)30)23(28)33-13-12-26(20-8-4-3-7-18(20)24)22-17-6-2-5-9-21(17)34(31,32)25-22/h2-11,14H,12-13H2,1H3 |
InChI Key |
ABMGQSCZVIGJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCCN(C2=CC=CC=C2Cl)C3=NS(=O)(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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